molecular formula C10H12BrNO2 B5831337 2-(4-bromophenoxy)-N,N-dimethylacetamide

2-(4-bromophenoxy)-N,N-dimethylacetamide

Cat. No. B5831337
M. Wt: 258.11 g/mol
InChI Key: PWQVGQOGVQYWOC-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N,N-dimethylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In recent years, BPA has been extensively studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N,N-dimethylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to inhibit the activity of the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has also been found to inhibit the migration and invasion of cancer cells, which is necessary for the spread of cancer. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in scientific research is its low cost and ease of synthesis. 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple compound to synthesize, and it can be produced on a large scale. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a wide range of biological activities, making it useful for a variety of research applications. However, one limitation of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in lab experiments is its potential toxicity. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-bromophenoxy)-N,N-dimethylacetamide. One area of research is the development of new cancer drugs based on 2-(4-bromophenoxy)-N,N-dimethylacetamide. Researchers are currently exploring the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in combination with other drugs to enhance its anti-tumor effects. Additionally, researchers are investigating the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, researchers are exploring the potential use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide involves the reaction of 4-bromophenol with N,N-dimethylacetamide in the presence of a catalyst. This process yields 2-(4-bromophenoxy)-N,N-dimethylacetamide as a white crystalline solid with a high purity level. The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple process and can be conducted on a large scale, making it a cost-effective reagent for scientific research.

Scientific Research Applications

2-(4-bromophenoxy)-N,N-dimethylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-bromophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQVGQOGVQYWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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